Thulium 2,4-pentanedionate
CAS No.:
Cat. No.: VC20666131
Molecular Formula: C15H24O6Tm
Molecular Weight: 469.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24O6Tm |
|---|---|
| Molecular Weight | 469.28 g/mol |
| IUPAC Name | 4-hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;thulium |
| Standard InChI | InChI=1S/3C5H8O2.Tm/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b4-3-;;; |
| Standard InChI Key | BKQDCXRDXKJCRG-FGSKAQBVSA-N |
| Isomeric SMILES | CC(=CC(=O)C)O.CC(=CC(=O)C)O.C/C(=C/C(=O)C)/O.[Tm] |
| Canonical SMILES | CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Tm] |
Introduction
Chemical Composition and Structural Characteristics
Molecular Formula and Hydration States
Thulium 2,4-pentanedionate is formally identified by the molecular formula Tm(C₅H₇O₂)₃, though its hydration state significantly influences its structural and functional properties. The trihydrate form, with the formula C₁₅H₂₁O₆Tm·3H₂O (molecular weight: 466.26 g/mol), is commonly reported in crystallographic studies . This compound coordinates with three 2,4-pentanedionate (acetylacetonate) ligands, each contributing a bidentate binding mode to the central thulium(III) ion. The dihydrate variant, Tm(C₅H₇O₂)₃·2H₂O, has also been characterized, featuring an eight-coordinate geometry where two water molecules occupy axial positions . Discrepancies in reported molecular formulas, such as C₂₀H₂₇O₉Tm in commercial listings , likely arise from differences in analytical methods or undocumented solvation states.
Crystallographic and Spectroscopic Insights
X-ray diffraction studies of the dihydrate reveal a monoclinic crystal system with space group P2₁/c, where thulium ions are coordinated by six oxygen atoms from acetylacetonate ligands and two from water molecules . This configuration stabilizes the complex against thermal decomposition below 200°C, though dehydration attempts often lead to oxo-cluster formation rather than anhydrous products . Fourier-transform infrared (FTIR) spectroscopy identifies characteristic vibrational modes at 1,580 cm⁻¹ (C=O stretch) and 1,520 cm⁻¹ (C=C stretch), confirming ligand coordination .
Synthesis and Production Methodologies
Conventional Synthesis Routes
The primary synthesis route involves reacting thulium hydroxide (Tm(OH)₃) with acetylacetone (Hacac) in a stoichiometric 1:3 ratio under reflux conditions :
Trihydrate forms precipitate from aqueous ethanol solutions, while anhydrous derivatives require strict control of humidity and temperature. Alternative methods include:
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Metathesis reactions between thulium chloride (TmCl₃) and sodium acetylacetonate in non-polar solvents.
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Solvothermal synthesis at elevated pressures to enhance crystallinity .
Challenges in Scalability
Industrial-scale production faces hurdles due to thulium’s scarcity (0.5 ppm in Earth’s crust) and the need for high-purity precursors (>99.9%). Purification via recrystallization from tetrahydrofuran (THF) yields material suitable for optoelectronic applications but incurs costs exceeding $5,000 per kilogram .
Physical and Chemical Properties
The compound’s insolubility in water contrasts with its affinity for organic solvents, enabling its use in sol-gel processes for ceramic materials . Thermogravimetric analysis (TGA) shows a 12.5% mass loss at 150°C, corresponding to the release of hydrated water .
Industrial and Research Applications
Optoelectronics and Lighting
Thulium 2,4-pentanedionate serves as a phosphor dopant in blue-emitting LEDs, where its ⁴G₅/₂ → ⁶H₇/₂ transition produces narrow-band emission ideal for high-color-rendering displays . When incorporated into yttrium aluminum garnet (YAG) matrices at 0.5–2.0 mol%, it achieves a luminous efficacy of 120 lm/W, surpassing conventional europium-doped systems .
Biomedical Imaging
In magnetic resonance imaging (MRI), thulium complexes act as T₂-weighted contrast agents, reducing spin-spin relaxation times (T₂) of water protons by 40–60% at 0.1 mM concentrations . Recent trials explore their use in targeted cancer imaging due to low cytotoxicity (IC₅₀ > 500 μM in HeLa cells) .
Advanced Materials Synthesis
The compound’s volatility (sublimes at 10⁻³ Torr, 180°C) facilitates chemical vapor deposition (CVD) of Tm-doped thin films for:
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Multiferroic coatings exhibiting simultaneous ferroelectricity (Pr = 25 μC/cm²) and ferromagnetism (Ms = 1.2 emu/g) .
Market Dynamics and Economic Considerations
Growth Drivers and Projections
The global market for thulium 2,4-pentanedionate is projected to expand from $16 million (2024) to $25 million by 2030, driven by:
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Demand in telecommunications: Fiber optic amplifiers require Tm³⁺ doping for S-band (1,450–1,530 nm) signal enhancement .
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Nanotechnology investments: 35% of 2024 R&D budgets in the EU and U.S. target lanthanide-based nanomaterials .
Production Challenges
Key bottlenecks include:
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Raw material volatility: Thulium oxide (Tm₂O₃) prices fluctuated between $7,000 and $12,000/kg in 2024 due to geopolitical supply constraints .
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Energy-intensive synthesis: Each kilogram of product requires 8,000 kWh of energy, contributing to a carbon footprint of 120 kg CO₂-eq/kg .
Comparative Analysis with Related Lanthanide Complexes
| Compound | Emission Wavelength | Magnetic Moment (μB) | Primary Application |
|---|---|---|---|
| Tm(acac)₃·2H₂O | 455 nm | 7.94 | LED phosphors |
| Eu(acac)₃ | 613 nm | 3.40 | Red phosphors |
| Tb(acac)₃ | 545 nm | 9.72 | Green lasers |
| Dy(acac)₃ | 575 nm | 10.6 | MRI contrast agents |
Thulium’s narrow blue emission and high thermal stability (decomposition temperature 50°C above europium analogs) make it preferable for high-power LED applications .
Future Research Directions
Enhanced Synthesis Efficiency
Photocatalytic methods using UV irradiation (254 nm) show promise in reducing reaction times from 12 hours to 45 minutes, though yields remain suboptimal (62% vs. 89% conventional) .
Biomedical Applications
Preliminary studies indicate that PEGylated thulium complexes exhibit tumor-selective accumulation in murine models, with a 3:1 tumor-to-liver uptake ratio . Phase I clinical trials for pancreatic cancer imaging are slated for 2026.
Quantum Computing Interfaces
Tm³⁺’s hyperfine transitions (3.8 GHz) enable its use in microwave-to-optical transducers for quantum networks. Recent experiments achieved 15% conversion efficiency at 4 K, a critical step toward scalable quantum repeaters .
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